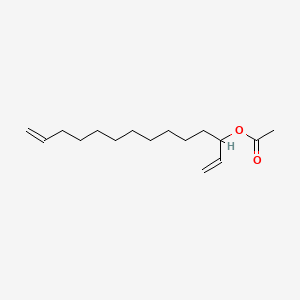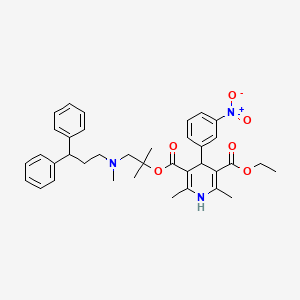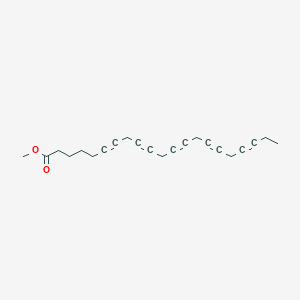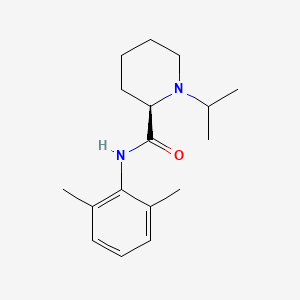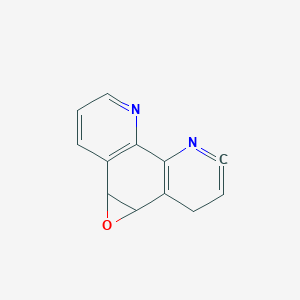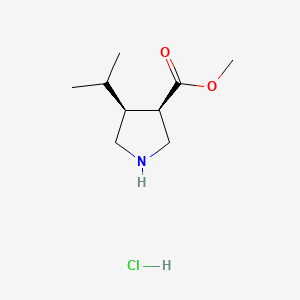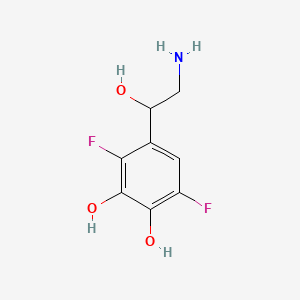
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their roles in neurotransmission and hormonal regulation. This compound is structurally similar to norepinephrine, a key neurotransmitter and hormone involved in the body’s stress response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol typically involves the introduction of the amino and hydroxyethyl groups onto a difluorobenzene ring. One common method is the reaction of 3,6-difluorocatechol with an appropriate amino alcohol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound serves as a model for studying neurotransmitter functions and interactions.
Medicine: Research into its potential therapeutic effects, particularly in relation to its structural similarity to norepinephrine, is ongoing.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol involves its interaction with adrenergic receptors, similar to norepinephrine. It binds to alpha and beta adrenergic receptors, leading to various physiological effects such as vasoconstriction and increased heart rate. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the cyclic AMP pathway.
類似化合物との比較
Similar Compounds
Norepinephrine: A natural neurotransmitter with similar structure and function.
Epinephrine: Another catecholamine with overlapping physiological roles.
Dopamine: A precursor to norepinephrine and epinephrine, with distinct but related functions.
Uniqueness
4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms on the benzene ring, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. This fluorination can enhance the compound’s stability and binding affinity to receptors, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C8H9F2NO3 |
|---|---|
分子量 |
205.16 g/mol |
IUPAC名 |
4-(2-amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9F2NO3/c9-4-1-3(5(12)2-11)6(10)8(14)7(4)13/h1,5,12-14H,2,11H2 |
InChIキー |
JLFJXILSJPVQAB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)O)O)F)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


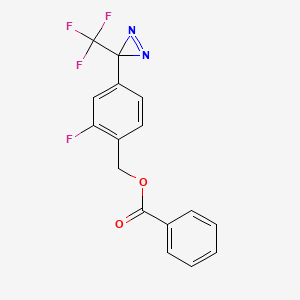
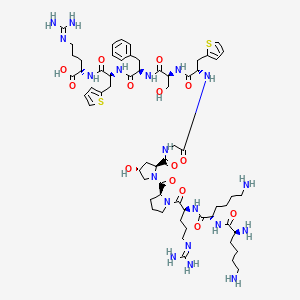
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)


![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
